

evolution of jasmonic acid signaling mechanisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+/-)-Jasmonic acid

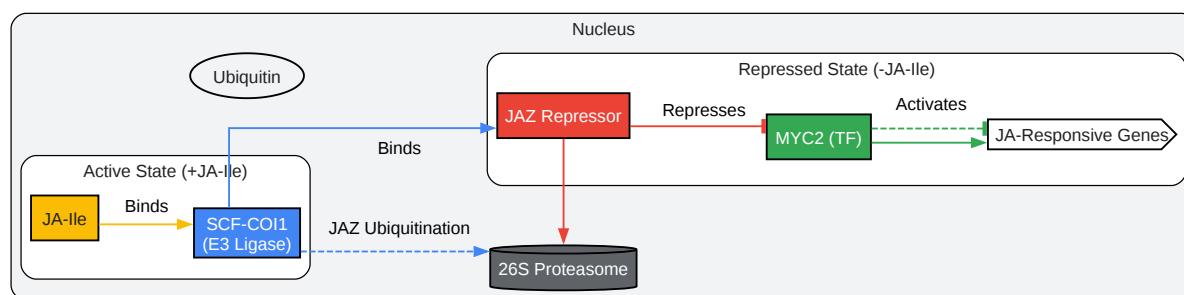
Cat. No.: B3028552

[Get Quote](#)

An In-depth Technical Guide to the Evolution of Jasmonic Acid Signaling Mechanisms

For: Researchers, Scientists, and Drug Development Professionals

Abstract


Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived phytohormones that are central to plant defense and development. The signaling mechanism that translates the JA signal into a physiological response is a sophisticated pathway orchestrated by a co-receptor complex. This technical guide provides a detailed examination of the evolutionary trajectory of this signaling pathway, from its origins in early land plants to its diversification in modern angiosperms. We will explore the stepwise assembly of the core signaling components, the quantitative aspects of their interactions, detailed protocols for key analytical experiments, and the functional consequences of this evolutionary journey.

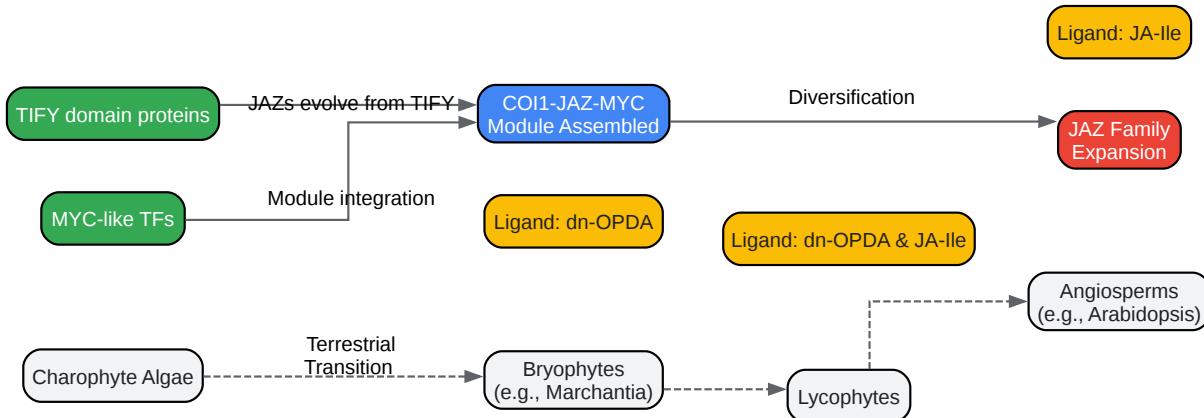
The Canonical Jasmonate Signaling Pathway in Angiosperms

In model angiosperms like *Arabidopsis thaliana*, the core JA signaling module is well-characterized. The pathway is triggered by the bioactive hormone, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).^[1] In the absence of this signal, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors.^{[2][3]} JAZ proteins bind to and inhibit various transcription

factors, most notably MYC2, a basic helix-loop-helix (bHLH) transcription factor that regulates the expression of early JA-responsive genes.[4][5]

Upon stress, such as herbivory or wounding, JA-Ile levels rise and the hormone acts as a "molecular glue," facilitating the interaction between JAZ repressors and the F-box protein CORONATINE INSENSITIVE 1 (COI1).[6] COI1 is part of a Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, termed SCFCOI1.[1][4] The formation of the COI1-JA-Ile-JAZ complex leads to the polyubiquitination of the JAZ protein and its subsequent degradation by the 26S proteasome.[6][7] The removal of the JAZ repressors liberates MYC2 to activate the transcription of downstream genes, initiating a cascade of defense and developmental responses.[5]

[Click to download full resolution via product page](#)


Caption: The core JA signaling module in angiosperms.

Evolutionary Origin and Assembly of the JA Signaling Module

Phylogenetic and comparative genomic analyses have illuminated the stepwise evolution of the jasmonate signaling pathway, which appears to have been assembled during the critical

transition of plants from aquatic to terrestrial environments approximately 473 to 515 million years ago.^[8]

- Charophycean Algae (Ancestors): The key components of the canonical signaling pathway—COI1, JAZ, and MYC2—are absent in charophyte algae, the closest aquatic relatives of land plants.^[8] However, these algae do possess genes from the TIFY family, which are the evolutionary precursors to JAZ proteins.^[8] Furthermore, phylogenetic analysis suggests that MYC-like transcription factors first appeared in charophycean algae, predating the other core components of the JA pathway.^{[9][10]}
- Bryophytes (Emergence): The complete core signaling module, including orthologs of COI1, JAZ, and MYC2, is present in early diverging land plants like the liverwort *Marchantia polymorpha*.^{[1][8]} This indicates that the pathway was established at the base of land plant evolution. However, the active ligand in *M. polymorpha* is not JA-Ile but its precursor, dinor-12-oxo-phytodienoic acid (dn-OPDA).^{[7][11][12]} The *M. polymorpha* genome contains only a single JAZ gene, in stark contrast to the expanded families in angiosperms.^[13]
- Lycophytes (Transition): Lycophytes, an ancient lineage of vascular plants, represent a key evolutionary intermediate. Their COI1/JAZ co-receptors show features of both bryophytes and angiosperms, retaining the ability to perceive both dn-OPDA and JA-Ile, though with different efficiencies.^[13]
- Angiosperms (Diversification): In flowering plants, the pathway has undergone significant diversification. This includes a crucial mutation in the COI1 receptor that shifted its binding preference decisively from dn-OPDA to JA-Ile.^[13] Concurrently, the JAZ gene family expanded dramatically (e.g., *Arabidopsis* has 13 JAZ members), allowing for neofunctionalization and the fine-tuning of JA responses in different tissues and under various stress conditions.^{[13][14]}

[Click to download full resolution via product page](#)

Caption: Stepwise assembly of the JA signaling module across plant evolution.

Quantitative Data on Co-Receptor Interactions

The stability of the COI1-JAZ co-receptor complex is dependent on the presence of the JA-Ile ligand and is characterized by high-affinity interactions. Quantitative binding assays have been crucial in defining the pharmacology of this system.

Table 1: Expansion of the JAZ Gene Family Across Plant Lineages

Plant Lineage	Representative Species	Number of JAZ Genes	Citation(s)
Bryophyte	<i>Marchantia polymorpha</i>	1	[13]
Dicot	<i>Arabidopsis thaliana</i>	13	[13][15]
Monocot	<i>Zea mays</i> (Maize)	16	[16]

| Dicot | Solanum lycopersicum (Tomato) | 26 |[\[15\]](#) |

Table 2: Binding Affinities within the *Arabidopsis thaliana* COI1-JAZ Co-Receptor Complex

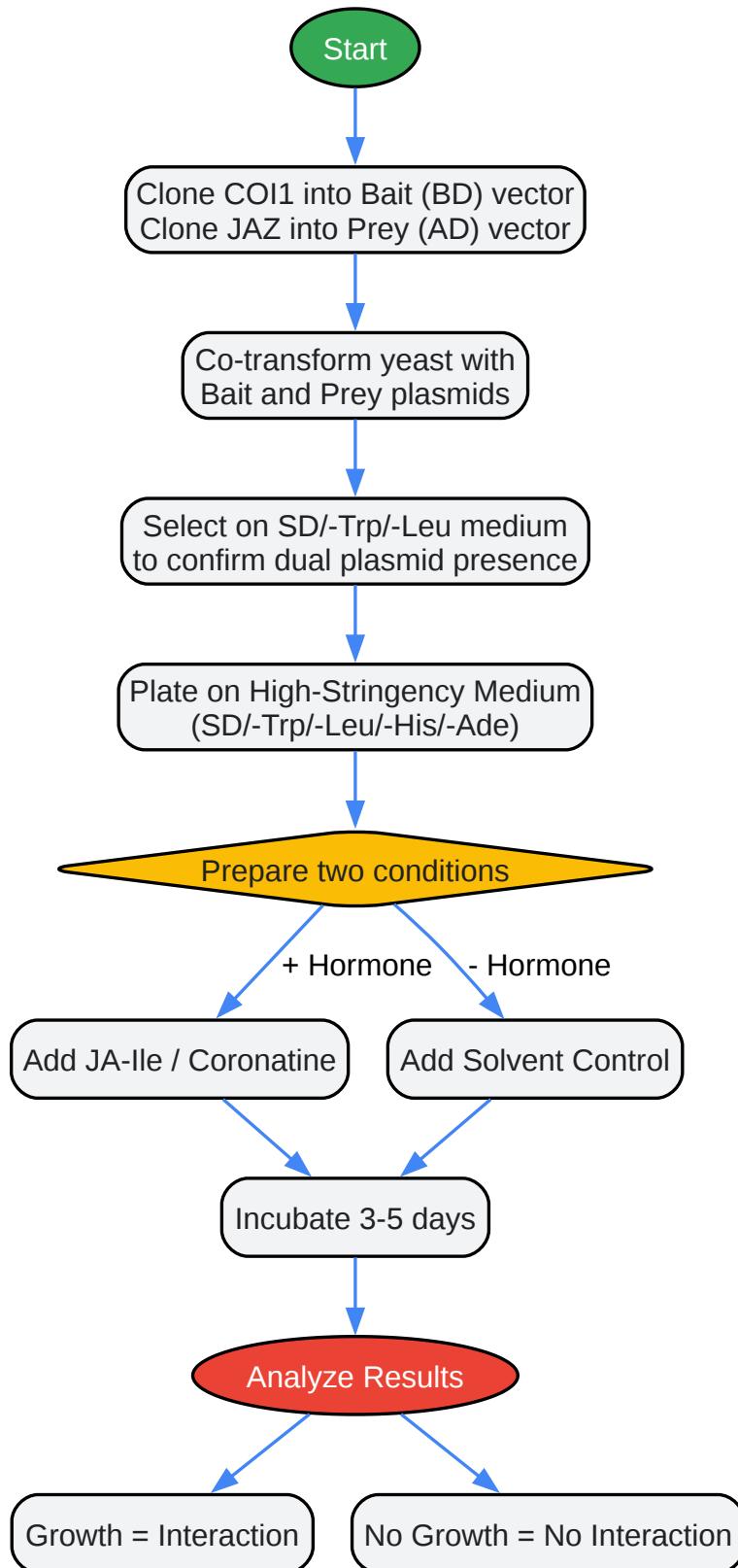
Binding affinities were determined using *in vitro* radioligand binding assays with ³H-coronatine, a high-affinity mimic of JA-Ile.

Interacting Proteins	Ligand	Affinity Constant	Value	Citation(s)
AtCOI1-ASK1 + AtJAZ1	³ H-coronatine	Kd	48 ± 13 nM	[17] [18] [19]
AtCOI1-ASK1 + AtJAZ6	³ H-coronatine	Kd	68 ± 15 nM	[17] [18] [19]
AtCOI1-ASK1 + JAZ1 degron peptide	³ H-coronatine	Kd	108 ± 29 nM	[19]
AtCOI1-ASK1 + AtJAZ6	(3R,7S)-JA-Ile (active)	Ki	1.8 μM	[17] [18]
AtCOI1-ASK1 + AtJAZ6	(3R,7R)-JA-Ile (less active)	Ki	18 μM	[17] [18]

Key Experimental Protocols

The elucidation of the JA signaling pathway has relied on a suite of molecular biology techniques to identify and validate protein-protein interactions.

Protocol: Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction


The Y2H system is a genetic method used to discover binary protein-protein interactions.[\[20\]](#) [\[21\]](#) It relies on the reconstitution of a functional transcription factor (e.g., GAL4) that drives the expression of a reporter gene.

Objective: To test the JA-Ile-dependent interaction between COI1 and a JAZ protein.

Methodology:

- Vector Construction:
 - Clone the full-length coding sequence (CDS) of COI1 into a "bait" vector (e.g., pGBKT7), fusing it to the GAL4 DNA-Binding Domain (BD).
 - Clone the full-length CDS of a JAZ protein into a "prey" vector (e.g., pGADT7), fusing it to the GAL4 Activation Domain (AD).
- Yeast Transformation:
 - Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the BD-COI1 and AD-JAZ plasmids.
 - Plate the transformed yeast on synthetic defined (SD) medium lacking Tryptophan and Leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.
- Interaction Assay:
 - Inoculate liquid cultures of the co-transformed yeast in SD/-Trp/-Leu medium and grow overnight.
 - Plate serial dilutions of the yeast culture onto two types of selection media:
 - Control: SD/-Trp/-Leu
 - High-Stringency Selection: SD medium lacking Trp, Leu, Histidine, and Adenine (SD/-Trp/-Leu/-His/-Ade).
 - Crucially, prepare two sets of high-stringency plates: one supplemented with the active hormone (e.g., 50 μ M JA-Ile or coronatine) and a control plate with a solvent (e.g., ethanol).
- Analysis:
 - Incubate plates at 30°C for 3-5 days.

- Growth on the high-stringency selection plate only in the presence of JA-Ile indicates a hormone-dependent interaction between COI1 and the JAZ protein.[3]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Yeast Two-Hybrid (Y2H) assay.

Protocol: Co-Immunoprecipitation (Co-IP) from Plant Tissues

Co-IP is a technique used to isolate a specific protein and its binding partners from a cell lysate, confirming *in vivo* interactions.[\[21\]](#)[\[22\]](#)

Objective: To validate the interaction between COI1 and JAZ within plant cells.

Methodology:

- **Plant Material:**
 - Use transgenic plants expressing a tagged version of the bait protein (e.g., 35S:MYC-COI1).
 - Grow seedlings under standard conditions and treat with 100 µM MeJA or a mock solution for a specified time (e.g., 1 hour) before harvesting.
- **Protein Extraction:**
 - Flash-freeze ~1g of plant tissue in liquid nitrogen and grind to a fine powder.
 - Resuspend the powder in 2-3 mL of ice-cold IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, supplemented with protease and phosphatase inhibitor cocktails).
 - Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant (total protein extract).
- **Immunoprecipitation:**
 - Incubate the total protein extract with an antibody specific to the tag on the bait protein (e.g., anti-MYC antibody) for 2-4 hours at 4°C with gentle rotation.

- Add protein A/G-conjugated magnetic beads or agarose resin to the mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
- Washing and Elution:
 - Use a magnetic rack or gentle centrifugation to collect the beads. Discard the supernatant.
 - Wash the beads 3-5 times with cold IP buffer to remove non-specifically bound proteins.
 - Elute the protein complexes from the beads by boiling in 1x SDS-PAGE loading buffer.
- Analysis by Western Blot:
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Probe the membrane with a primary antibody against the bait protein (anti-MYC) to confirm successful immunoprecipitation.
 - Probe a separate membrane (or strip and re-probe the same one) with a primary antibody against the suspected interacting partner (anti-JAZ) to detect its presence in the pull-down fraction. A band for JAZ in the sample from the MYC-COI1 plant (but not in a wild-type control) confirms the interaction.

Conclusion and Future Directions

The evolution of the jasmonate signaling pathway is a story of molecular assembly and diversification. Originating at the dawn of terrestrial life, the core COI1-JAZ-MYC module provided early land plants with a crucial mechanism for defense and environmental adaptation. [8] The subsequent expansion of the JAZ family and the chemical refinement of the active ligand in vascular plants allowed for the development of a highly nuanced and complex signaling network.[14] For researchers and drug development professionals, understanding this evolutionary history provides a powerful framework. It allows for the identification of conserved, critical domains for potential modulation and highlights the lineage-specific differences that could be exploited for targeted agricultural applications, such as engineering crop resilience or developing novel, specific growth regulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmonate Signaling [frontiersin.org]
- 4. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs | MDPI [mdpi.com]
- 8. Origin and evolution of jasmonate signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jasmonate-Related MYC Transcription Factors Are Functionally Conserved in Marchantia polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. On plant defense signaling networks and early land plant evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jasmonates: News on Occurrence, Biosynthesis, Metabolism and Action of an Ancient Group of Signaling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAZ is essential for ligand specificity of the COI1/JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evolutionary Analysis of JAZ Proteins in Plants: An Approach in Search of the Ancestral Sequence [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. jme.bioscientifica.com [jme.bioscientifica.com]
- 21. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 22. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [evolution of jasmonic acid signaling mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3028552#evolution-of-jasmonic-acid-signaling-mechanisms\]](https://www.benchchem.com/product/b3028552#evolution-of-jasmonic-acid-signaling-mechanisms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com